molecular formula C16H13N3O4 B12770485 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone CAS No. 5051-27-4

3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B12770485
CAS No.: 5051-27-4
M. Wt: 311.29 g/mol
InChI Key: DRZRVVQUYAOQIJ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of a methoxy group and a nitro group on the phenyl ring, along with a methyl group on the quinazolinone, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxy-5-nitrobenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Formation of 3-(2-Hydroxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone.

    Reduction: Formation of 3-(2-Methoxy-5-aminophenyl)-2-methyl-4(3H)-quinazolinone.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.

Medicine

In medicine, derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the nitro group is particularly significant, as it can be reduced to an amino group, which is a common pharmacophore in many drugs.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinazolinone core can also interact with nucleic acids and proteins, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-2-methyl-4(3H)-quinazolinone: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-(2-Nitrophenyl)-2-methyl-4(3H)-quinazolinone: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    3-(2-Methoxy-5-chlorophenyl)-2-methyl-4(3H)-quinazolinone: Contains a chlorine atom instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

The presence of both the methoxy and nitro groups in 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone makes it unique among similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications

Properties

CAS No.

5051-27-4

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

3-(2-methoxy-5-nitrophenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-9-11(19(21)22)7-8-15(14)23-2/h3-9H,1-2H3

InChI Key

DRZRVVQUYAOQIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)[N+](=O)[O-])OC

Origin of Product

United States

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